molecular formula C13H9FN2S B12242073 2-[(4-Fluorobenzyl)sulfanyl]pyridine-3-carbonitrile

2-[(4-Fluorobenzyl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B12242073
M. Wt: 244.29 g/mol
InChI Key: XGZSIEYLMFGHLO-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a fluorophenylmethylsulfanyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Fluorophenylmethylsulfanyl Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorobenzyl sulfide.

    Cyclization with Pyridine Derivative: The intermediate is then reacted with 3-cyanopyridine in the presence of a base such as potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. The nitrile group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: This compound has a similar structure but with a bromo and acetic acid group instead of a nitrile group.

    2-{[(4-Fluorophenyl)methyl]sulfanyl}acetic acid: Similar structure with an acetic acid group instead of a nitrile group.

Uniqueness

2-{[(4-Fluorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is unique due to the presence of both a nitrile group and a fluorophenylmethylsulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H9FN2S

Molecular Weight

244.29 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H9FN2S/c14-12-5-3-10(4-6-12)9-17-13-11(8-15)2-1-7-16-13/h1-7H,9H2

InChI Key

XGZSIEYLMFGHLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SCC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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